2-Ethylhexyl benzoate

Catalog No.
S1895821
CAS No.
5444-75-7
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl benzoate

CAS Number

5444-75-7

Product Name

2-Ethylhexyl benzoate

IUPAC Name

2-ethylhexyl benzoate

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3

InChI Key

UADWUILHKRXHMM-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1

Solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1

Solvent and Plasticizer

EHZB's primary function in research is as a solvent and plasticizer. Due to its nonpolar nature, it effectively dissolves nonpolar compounds, making it useful in organic synthesis, extraction processes, and chromatography techniques [1]. Additionally, EHZB acts as a plasticizer, enhancing the flexibility and workability of polymers used in research applications like coatings and membranes [2].

  • [1] PubChem. 2-Ethylhexyl Benzoate. National Institutes of Health.
  • [2] ScienceDirect. Plasticizers.

Pharmaceutical Research

EHZB finds use in pharmaceutical research as a penetration enhancer. It facilitates the absorption of drugs through the skin, allowing for topical delivery of medications [3]. This property is valuable in developing transdermal drug delivery systems for various therapeutic applications.

  • [3] International Journal of Pharmaceutics. Enhancement of percutaneous absorption of lorazepam by some nonionic penetration enhancers.

Environmental Research

EHZB serves as a model compound in environmental research for studying the behavior of organic contaminants in the environment. Scientists use it to investigate factors like partitioning, degradation, and transport of organic pollutants in soil, water, and sediments [4].

  • [4] Environmental Science & Technology. Partitioning of Organic Contaminants Between Water and Polymeric Materials.

Material Science Research

EHZB plays a role in material science research, particularly in the development of liquid crystals. Its specific properties influence the formation and behavior of liquid crystal phases, which are crucial for various applications like displays and optoelectronic devices [5].

  • [5] Wiley Online Library. Liquid Crystal Behavior of Binary Mixtures of 2-Ethylhexyl Benzoate with Haloalkanes.

2-Ethylhexyl benzoate is an organic compound classified as an ester of benzoic acid and 2-ethylhexanol, with the chemical formula C₁₅H₂₂O₂. It is characterized by its colorless to pale yellow liquid form, and it has a pleasant odor. This compound is primarily utilized as a plasticizer and solvent in various industrial applications, particularly in the production of flexible plastics and coatings. Its properties make it suitable for use in personal care products, cleaning agents, and as an additive in food packaging materials .

EHZB primarily acts as a solvent and plasticizer in various scientific applications.

  • Solvent: Due to its lipophilic nature, EHZB can dissolve non-polar and slightly polar compounds, making it useful in extracting and isolating substances in research [].
  • Plasticizer: EHZB can increase the flexibility and workability of polymers by reducing intermolecular forces between polymer chains []. This property finds application in studies involving polymer films and membranes.

While a specific biological mechanism is not applicable for EHZB, some studies suggest potential endocrine-disrupting effects requiring further investigation.

  • Toxicity: EHZB is generally considered to have low acute toxicity. However, prolonged exposure can cause skin irritation and potential endocrine disruption.
  • Flammability: EHZB has a moderate flash point, indicating flammability at elevated temperatures.
  • Environmental Impact: EHZB is moderately toxic to aquatic life and may persist in the environment.

The primary reaction involved in the formation of 2-ethylhexyl benzoate is esterification, which occurs between benzoic acid and 2-ethylhexanol. The general reaction can be represented as follows:

Benzoic Acid+2 Ethylhexanol2 Ethylhexyl Benzoate+Water\text{Benzoic Acid}+\text{2 Ethylhexanol}\rightleftharpoons \text{2 Ethylhexyl Benzoate}+\text{Water}

This reaction typically requires a catalyst, such as tetraisopropyl titanate, and occurs at elevated temperatures (160-230 °C) to drive the reaction towards product formation by removing water produced during the reaction .

While 2-ethylhexyl benzoate is generally recognized as safe for use in consumer products, studies indicate that it can be metabolized into benzoic acid and 2-ethylhexanol after absorption in biological systems . The compound has been noted for its potential skin irritant properties; therefore, appropriate safety measures should be taken during handling. In cosmetic formulations, it is often included for its emollient properties, contributing to skin hydration and texture enhancement .

The synthesis of 2-ethylhexyl benzoate typically involves the following steps:

  • Esterification: Mixing 2-ethylhexanol with benzoic acid in a reaction vessel.
  • Catalysis: Adding a catalyst (e.g., tetraisopropyl titanate) to facilitate the reaction.
  • Heating: Raising the temperature to approximately 160-230 °C while stirring to promote the reaction.
  • Dealcoholization: Removing excess alcohol through atmospheric and vacuum distillation processes.
  • Purification: Neutralizing and washing the product to remove impurities before final filtration .

2-Ethylhexyl benzoate finds diverse applications across various industries:

  • Plastics: Used as a plasticizer to enhance flexibility and durability in polymer products.
  • Cosmetics: Incorporated in skin care products for its emollient properties.
  • Cleaning Products: Acts as a solvent in formulations for household cleaners and polishes.
  • Food Packaging: Serves as an additive to improve the performance of packaging materials .

Interactions of 2-ethylhexyl benzoate with other substances have been studied primarily concerning its metabolic pathways. After absorption, it is metabolized into benzoic acid and 2-ethylhexanol, which can interact with various biological pathways, including those related to detoxification processes in the liver . Additionally, potential interactions with other cosmetic ingredients have been noted, emphasizing the importance of compatibility testing in formulation development.

Several compounds share structural similarities with 2-ethylhexyl benzoate. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Benzyl BenzoateBenzoic Acid EsterCommonly used as a fragrance fixative; has insect repellent properties.
Butyl BenzoateBenzoic Acid EsterOften used as a solvent; has lower viscosity than 2-ethylhexyl benzoate.
Octyl BenzoateBenzoic Acid EsterKnown for its low volatility; used primarily in cosmetic formulations.

2-Ethylhexyl benzoate stands out due to its balance of volatility and plasticizing properties, making it particularly effective in both industrial and cosmetic applications .

Physical Description

Liquid
Colourless clear oily liquid; Ethereal aroma

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

234.161979940 g/mol

Monoisotopic Mass

234.161979940 g/mol

Heavy Atom Count

17

Density

0.963-0.973 (20°)

UNII

R63ZWW1A13

GHS Hazard Statements

Aggregated GHS information provided by 273 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 46 of 273 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 227 of 273 companies with hazard statement code(s):;
H360 (68.28%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H413 (31.72%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

5444-75-7

Wikipedia

2-ethylhexyl benzoate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Emollient; Solvent

General Manufacturing Information

Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Textiles, apparel, and leather manufacturing
Benzoic acid, 2-ethylhexyl ester: ACTIVE

Dates

Modify: 2023-08-16

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